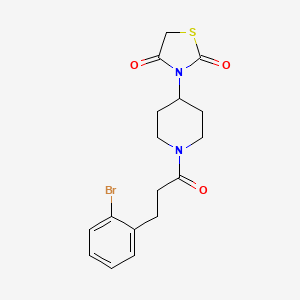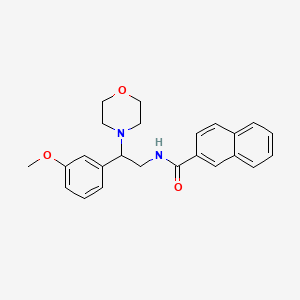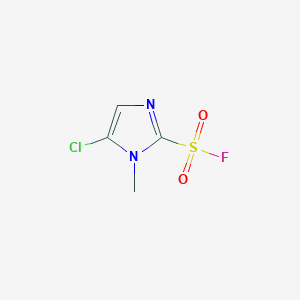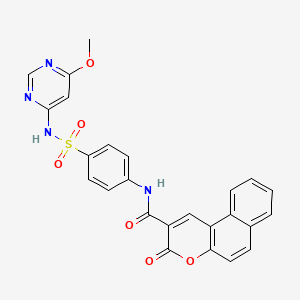
5-Iodo-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
5-Iodo-2-(trifluoromethyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a halogenated benzene derivative that contains an iodo and trifluoromethyl group. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Selective Continuous Flow Iodination
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is described. This process involves the use of LDA and PhLi as effective bases, resulting in varying amounts of 5-iodo isomer and more reliable formation of the 3-iodo product. The process developments under continuous flow conditions have been explored (Dunn et al., 2018).
Lithiation and Subsequent Electrophilic Substitution
1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This leads to the production of pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene, which allows for the preparation of 5-substituted derivatives (Schlosser et al., 1998).
Electrolyte Additive for Lithium Ion Battery
4-(Trifluoromethyl)-benzonitrile is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium ion battery. It shows significant improvement in the cyclic stability of the battery, demonstrating a novel application in battery technology (Huang et al., 2014).
Structural Characterization and Hirshfeld Surface Analysis
A novel trisubstituted arene compound bearing a pentafluorosulfanyl group has been synthesized through a regioselective ortho lithiation. This involves incorporating the iodo group in 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile and strengthens the intermolecular interaction network (Espiet et al., 2020).
Microwave Assisted Cu‐Mediated Trifluoromethylation
This process involves the site‐selective addition of a trifluoromethyl group onto a nucleobase, highlighting a simple, scalable, and high‐yielding protocol for trifluoromethylation. This has applications in pharmaceuticals, particularly for anticancer and antiviral agents (Mangla et al., 2021).
Rhenium-Catalyzed Trifluoromethylation
Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, forming products in up to 77% yield. This reaction, carried out in chloroform solvent at 70 °C, involves radical species and shows potential for the synthesis of various compounds (Mejía & Togni, 2012).
Enantioselective Synthesis of Isoxazolines
Biologically attractive trifluoromethyl-2-isoxazoline N-oxides were synthesized for the first time, providing an alternative for the enantioselective synthesis of antiparasitic 5-trifluoromethyl-2-isoxazolines. This highlights a novel synthesis pathway with potential pharmaceutical applications (Kawai et al., 2013).
Safety and Hazards
Similar compounds like 4-Iodo-2-(trifluoromethyl)benzonitrile are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
5-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOPCCNDQKYEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)